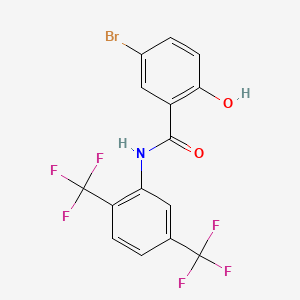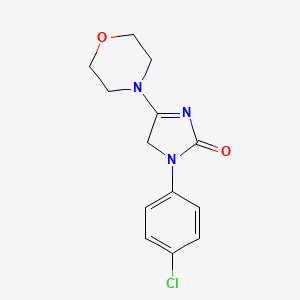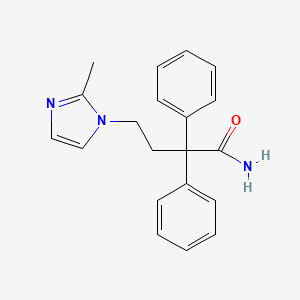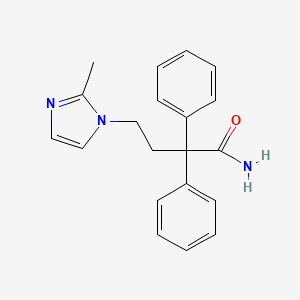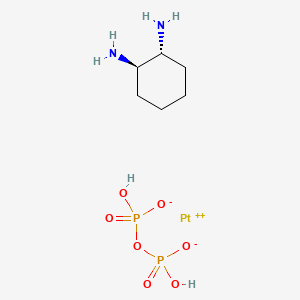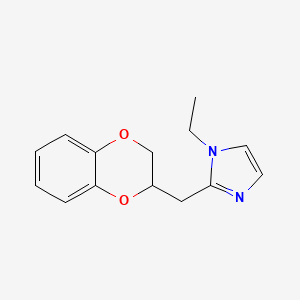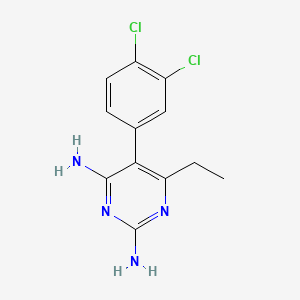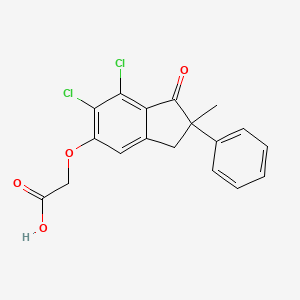
Indacrinone
Übersicht
Beschreibung
Indacrinone is a loop diuretic primarily used to manage hypertension and edema associated with heart failure, liver cirrhosis, and renal disease. Unlike other diuretics, this compound has a unique property of decreasing the reabsorption of uric acid, making it beneficial for patients with gout .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Indacrinon umfasst mehrere wichtige Schritte:
Friedel-Crafts-Acylierung: Der Prozess beginnt mit der Acylierung von 2,3-Dichloranisol unter Verwendung von Phenylacetylchlorid, was zu 2,3-Dichlor-4-Phenylacetylanisol führt.
Mannich-Reaktion: Dieser Zwischenstoff unterliegt einer Mannich-Reaktion mit Tetramethyldiaminomethan, wodurch ein β-Hydrid-Eliminierungsprodukt gebildet wird.
Cyclisierung: Säurekatalysierte intramolekulare Cyclisierung erzeugt die Indanonstruktur.
O-Demethylierung: Die Phenolgruppe wird dann unter sauren Bedingungen demethyliert.
Alkylierung: Der letzte Schritt beinhaltet die Alkylierung mit Iodessigsäure und Iodmethan, um Indacrinon zu ergeben.
Industrielle Produktionsverfahren: Die industrielle Produktion von Indacrinon folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dazu gehört die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Arten von Reaktionen:
Oxidation: Indacrinon kann Oxidationsreaktionen eingehen, insbesondere an der phenolischen Hydroxylgruppe.
Reduktion: Die Carbonylgruppe in der Indanonstruktur kann reduziert werden, um Alkoholderivate zu bilden.
Substitution: Halogenatome in der Verbindung können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte:
Oxidation: Chinonderivate.
Reduktion: Alkoholderivate.
Substitution: Verschiedene substituierte Indacrinonderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Indacrinon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um die Auswirkungen der Chiralität auf die Arzneistoffaktivität zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Ionen-Transportmechanismen.
Medizin: Studiert auf sein Potenzial bei der Behandlung von Erkrankungen wie Bluthochdruck, Ödemen und Gicht.
Industrie: Verwendet bei der Entwicklung neuer Diuretika mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen.
5. Wirkmechanismus
Indacrinon übt seine Wirkung aus, indem es den Natrium-Kalium-Chlorid-Cotransporter im dicken aufsteigenden Schenkel der Henle-Schleife hemmt. Diese Hemmung führt zu einer erhöhten Ausscheidung von Natrium, Chlorid und Wasser, wodurch das Blutvolumen und der Blutdruck reduziert werden. Die Verbindung fördert auch die Ausscheidung von Harnsäure, was für Patienten mit Gicht von Vorteil ist .
Ähnliche Verbindungen:
Furosemid: Ein weiteres Schleifendiuretikum, erhöht jedoch die Rückresorption von Harnsäure.
Bumetanid: Ähnlicher Mechanismus, aber potenter und kürzere Wirkdauer.
Torsemid: Längere Wirkdauer und geringeres Risiko für Hypokaliämie.
Einzigartigkeit von Indacrinon: Indacrinons einzigartige Eigenschaft, die Rückresorption von Harnsäure zu verringern, unterscheidet es von anderen Schleifendiuretika. Dies macht es besonders nützlich für Patienten mit sowohl Bluthochdruck als auch Gicht und bietet einen doppelten therapeutischen Nutzen .
Wirkmechanismus
Indacrinone exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and pressure. The compound also promotes the excretion of uric acid, which is beneficial for patients with gout .
Vergleich Mit ähnlichen Verbindungen
Furosemide: Another loop diuretic but increases uric acid reabsorption.
Bumetanide: Similar mechanism but more potent and shorter duration of action.
Torsemide: Longer duration of action and less likely to cause hypokalemia.
Uniqueness of Indacrinone: this compound’s unique property of decreasing uric acid reabsorption sets it apart from other loop diuretics. This makes it particularly useful for patients with both hypertension and gout, providing a dual therapeutic benefit .
Eigenschaften
IUPAC Name |
2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKWVSHZYDOZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866624 | |
| Record name | Indacrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56049-88-8, 57296-63-6 | |
| Record name | (±)-Indacrinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56049-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indacrinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056049888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indacrinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057296636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indacrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDACRINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B926Y9U4QN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
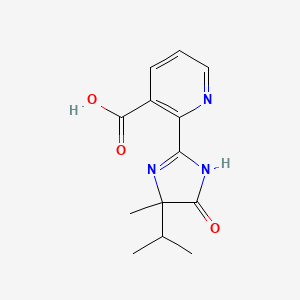
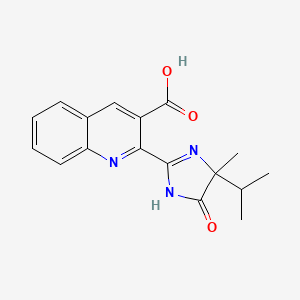
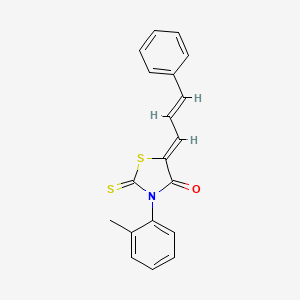
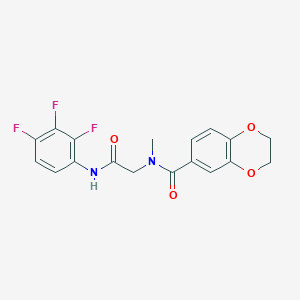
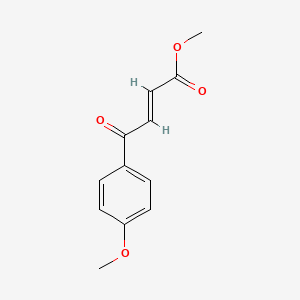
![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)
